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Compound of Interest

Compound Name:
8-Acetoxypyrene-1,3,6-trisulfonic

acid trisodium salt

CAS No.: 115787-83-2

Cat. No.: B055068 Get Quote

Abstract & Photophysical Principles
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine, is a robust,

water-soluble, polyanionic fluorescent probe.[1] While often overshadowed by fluorescein

derivatives, HPTS offers superior photostability and a pKa (~7.[1]3) ideally suited for

physiological pH sensing.[1]

The Mechanism: Excited-State Proton Transfer (ESPT)
Unlike single-excitation dyes, pyranine exhibits a pH-dependent shift in excitation maxima,

allowing for ratiometric measurement.[1] This is critical for experimental integrity as it corrects

for variations in dye concentration, photobleaching, and optical path length.[1]

Acidic Species (ROH): Excitation

[1]

Basic Species (RO

): Excitation

[1]

Emission: Both species emit at

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b055068?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://en.wikipedia.org/wiki/Pyranine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Green)[1]

Key Application Areas:

Liposome/Vesicle Leakage Assays: Using the HPTS/DPX quencher pair.[1][2]

Intracellular pH Sensing: Using ratiometric imaging.[1]

Membrane Fusion: Lipid mixing assays.

Visualization of Ratiometric Logic
The following diagram illustrates the dual-excitation logic required for self-validating pH

measurements.
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Figure 1: Logical flow of ratiometric pH sensing. By comparing emission intensities from two

excitation wavelengths, the readout becomes independent of dye concentration.

Protocol A: Liposome Leakage Assay (HPTS/DPX
System)
This assay measures membrane permeability or disruption (e.g., by antimicrobial peptides or

pore-forming toxins).[1][3][4] It relies on the collisional quenching of HPTS by DPX (p-xylene-

bis-pyridinium bromide).[1]

Principle:

Inside Liposome: High concentration of HPTS + DPX
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Fluorescence Quenched (Dark).[1]

Leakage: Dye/Quencher released

Dilution

Quenching stops

Fluorescence Increase (Bright).[1]

Reagents
HPTS Stock: 200 mM in water (adjust to pH 7.4).

DPX Stock: 200 mM in water.[1]

Lipids: POPC, DOPC, or specific mix (e.g., Avanti Polar Lipids).[1]

Lysis Buffer: 10% Triton X-100.[1]

Running Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.

Step-by-Step Methodology
Encapsulation Buffer Preparation: Mix HPTS and DPX to achieve final concentrations of 35

mM HPTS and 50 mM DPX in the hydration buffer.

Note: High ionic strength requires careful osmolarity balancing with the external running

buffer to prevent osmotic burst.

Liposome Formation:

Dry lipid film under

flow and vacuum desiccation (1 hr).[1]

Hydrate film with Encapsulation Buffer.[1]

Freeze-thaw (5 cycles) using liquid nitrogen and a
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water bath.

Extrude (11-21 passes) through a 100 nm polycarbonate membrane.[1]

Purification (Critical Step): Remove unencapsulated dye using Size Exclusion

Chromatography (SEC).[1]

Column: Sephadex G-75 or G-25.[1]

Elute with Running Buffer.[1]

Collect the opaque liposome fraction (void volume).[1] Discard the subsequent

yellow/green free dye fraction.

Assay Execution:

Place liposomes in a fluorometer cuvette (Ex 413 nm / Em 510 nm).[1]

Baseline (

): Record stable signal for 60s.

Injection: Add the test compound (peptide/drug).[1]

Monitor (

): Record kinetics until plateau.

Lysis (

): Add 0.1% Triton X-100 to release all dye.[1]

Data Analysis
Calculate % Leakage using the following equation:

[1]

: Initial fluorescence (background).[1]
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: Fluorescence at time

.[1][5]

: Fluorescence after detergent lysis (100% release).[1]

Protocol B: Intracellular pH Calibration (Nigericin
Clamp)
When using Pyranine (or its cell-permeable acetoxymethyl ester derivatives) for intracellular pH

(pHi) measurements, you cannot rely on a standard curve made in buffer.[1] The intracellular

environment alters dye photophysics. You must perform an in situ calibration.[1]

The Nigericin Clamp Principle: Nigericin is an ionophore that exchanges

for

. If

, the chemical potential for potassium is zero, driving the proton gradient to zero.[1] Thus,

.[1]

Buffer Compositions (High )
Component Concentration (mM) Function

KCl 135 Clamps K+ potential

NaCl 10 Physiological ionic balance

MgCl2 1 Physiological cofactor

HEPES / MES 20
Buffering (Use MES for pH < 6.

[1]5)

Nigericin 10 µM Ionophore (Add fresh)

Experimental Workflow
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Figure 2: In situ calibration workflow using the Nigericin High-

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b055068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


clamp method.

Step-by-Step Methodology
Dye Loading: Load cells with HPTS-AM ester (or scrape load/electroporate native HPTS).[1]

Wash to remove extracellular dye.[1]

Experimental Read: Measure fluorescence ratios (

) of your treated samples.

Calibration Solutions: Prepare 4-5 aliquots of High

buffer adjusted to specific pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

Clamping:

Aspirate medium from the cells.

Add the pH 6.0 High

buffer + 10 µM Nigericin.

Incubate 5–10 minutes at

.

Measure fluorescence ratio (

).[1]

Repeat sequentially for all pH points.[1]

Curve Fitting: Plot Ratio (

) vs. pH (

).[1] Fit using a modified Henderson-Hasselbalch equation:

[1]
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(Note: For simplicity, most software allows a sigmoidal 4-parameter logistic fit which is

empirically sufficient).[1]

Troubleshooting & Validation
Issue Probable Cause Corrective Action

High Background (Leakage

Assay)

Incomplete removal of free

dye.[1]

Re-run SEC column.[1] Ensure

the "void volume" (cloudy) is

separated from the "total

volume" (yellow).

No Signal Change (Leakage

Assay)
DPX concentration too low.

Ensure DPX is at least 35-50

mM inside the liposome for

efficient contact quenching.

Unstable Ratio (pH Assay) Photobleaching.[1]

Lower laser power.[1] Ensure

exposure times for 405/450

channels are balanced to give

similar intensities at pH 7.0.

Calibration Failure
Low

in buffer.

The Nigericin method fails if

extracellular

is not ~135-145 mM.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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